Ganglioside GD2

Vue d'ensemble

Description

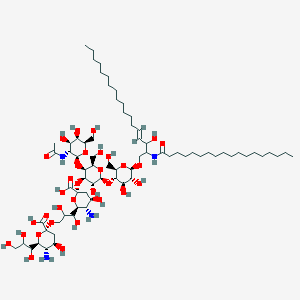

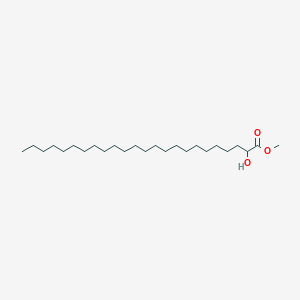

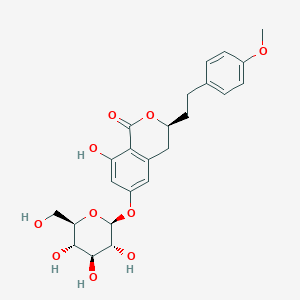

Le ganglioside GD2 est un glycosphingolipide contenant de l'acide sialique, caractérisé par une céramide hydrophobe et un oligosaccharide hydrophile contenant deux acides sialiques . Il est principalement exprimé dans le système nerveux central et est impliqué dans la formation de microdomaines membranaires qui sont essentiels à la signalisation des récepteurs de surface . Le this compound est notablement surexprimé dans divers cancers dérivés du neuroectoderme, ce qui en fait une cible importante pour l'immunothérapie anticancéreuse .

Applications De Recherche Scientifique

Le ganglioside GD2 a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la fonction des glycosphingolipides.

Médecine : Ciblé dans l'immunothérapie anticancéreuse, en particulier pour le neuroblastome, le mélanome et d'autres cancers dérivés du neuroectoderme.

5. Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Signalisation cellulaire : Il participe à la formation de microdomaines membranaires qui facilitent la signalisation des récepteurs.

Modulation immunitaire : La surexpression de GD2 dans les cellules cancéreuses améliore la survie et l'invasion cellulaires et contribue au dysfonctionnement des lymphocytes T.

Mécanisme D'action

Target of Action

Ganglioside GD2, a carbohydrate-containing sphingolipid, is widely expressed in normal tissues . This makes it a well-suited target for cancer therapy . It is implicated in tumor development and malignant phenotypes through enhanced cell proliferation, motility, migration, adhesion, and invasion, depending on the tumor type .

Mode of Action

Anti-GD2 monoclonal antibodies target GD2-expressing tumor cells, leading to phagocytosis and destruction by means of antibody-dependent cell-mediated cytotoxicity . They also cause lysis by complement-dependent cytotoxicity, and apoptosis and necrosis through direct induction of cell death . These antibodies may also prevent homing and adhesion of circulating malignant cells to the extracellular matrix .

Biochemical Pathways

Gangliosides, including GD2, are produced through sequential steps of glycosylation and sialylation . Varying levels of GD2, physiologically expressed mainly in the central nervous system, affect the composition and formation of membrane microdomains involved in surface receptor signaling .

Pharmacokinetics

Successful treatment of gd2-expressing tumors with anti-gd2 monoclonal antibodies is hindered by pharmacologic factors such as insufficient antibody affinity to mediate antibody-dependent cell-mediated cytotoxicity, inadequate penetration of the antibody into the tumor microenvironment, and toxicity related to gd2 expression by normal tissues .

Result of Action

Overexpressed in cancer, GD2 has been shown to enhance cell survival and invasion . Furthermore, binding of antibodies leads to immune-independent cell death mechanisms . In addition, GD2 contributes to T-cell dysfunction and functions as an immune checkpoint .

Action Environment

Gangliosides, including GD2, are abundantly present in the tumor microenvironment (TME), as they are secreted by tumor cells in the form of micelles, monomers, and membrane vesicles . Their glycan profiles are frequently disturbed during cancer progression and can therefore be used as tumor biomarkers .

Analyse Biochimique

Biochemical Properties

GD2 Ganglioside is produced through sequential steps of glycosylation and sialylation . It interacts with various enzymes, proteins, and other biomolecules, affecting the composition and formation of membrane microdomains involved in surface receptor signaling .

Cellular Effects

GD2 Ganglioside has been shown to enhance cell survival and invasion when overexpressed in cancer . It also contributes to T-cell dysfunction and functions as an immune checkpoint . Furthermore, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

GD2 Ganglioside exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Binding of antibodies to GD2 Ganglioside leads to immune-independent cell death mechanisms .

Temporal Effects in Laboratory Settings

The effects of GD2 Ganglioside change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of GD2 Ganglioside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

GD2 Ganglioside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

GD2 Ganglioside is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le ganglioside GD2 est synthétisé par des étapes successives de glycosylation et de sialylation. Le processus implique l'ajout de résidus glucidiques et d'acides sialiques à un squelette de céramide . La synthèse nécessite généralement des glycosyltransférases et des sialyltransférases spécifiques, qui catalysent le transfert de portions de sucre à la chaîne glucidique en croissance .

Méthodes de production industrielle : La production industrielle du this compound implique souvent l'extraction à partir de sources biologiques, telles que le tissu cérébral bovin, suivie d'une purification à l'aide de techniques chromatographiques . Les gangliosides extraits sont ensuite soumis à un traitement enzymatique pour obtenir la structure souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le ganglioside GD2 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les composants de la céramide ou de l'oligosaccharide.

Réduction : Les réactions de réduction peuvent modifier la chaîne glucidique ou la structure de la céramide.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la chaîne glucidique.

Réactifs et conditions courants :

Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium.

Agents de substitution : tels que les halogénoalcanes ou les chlorures d'acyle.

Principaux produits : Les principaux produits formés par ces réactions comprennent des gangliosides modifiés avec des chaînes glucidiques ou des squelettes de céramide modifiés, ce qui peut avoir un impact sur leurs fonctions biologiques .

Comparaison Avec Des Composés Similaires

Le ganglioside GD2 fait partie d'une grande famille de glycosphingolipides, notamment :

Ganglioside GD3 : Structure similaire mais contient trois acides sialiques.

Ganglioside GM1 : Contient un acide sialique et est impliqué dans la neuroprotection et le neurodéveloppement.

Ganglioside GM2 : Contient deux acides sialiques et est associé à la maladie de Tay-Sachs.

Unicité du this compound : Le this compound est unique en raison de son expression spécifique dans les cancers dérivés du neuroectoderme et de son rôle dans la modulation immunitaire et la survie des cellules cancéreuses . Sa structure distincte et ses fonctions biologiques en font une cible précieuse pour l'immunothérapie anticancéreuse .

Propriétés

IUPAC Name |

(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILOTSTFMXQJC-QCFYAKGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H134N4O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893901 | |

| Record name | GD2 Ganglioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1591.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65988-71-8 | |

| Record name | Ganglioside, GD2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065988718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GD2 Ganglioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of GD2 ganglioside?

A1: The molecular formula of GD2 ganglioside is C70H123N3O29 and its molecular weight is 1546.88 g/mol.

Q2: What is the structural difference between GD2 and O-acetyl-GD2 ganglioside?

A2: O-acetyl-GD2 ganglioside is a derivative of GD2 ganglioside containing an acetyl group. This seemingly small modification results in distinct differences in tissue distribution and antibody binding. [, ]

Q3: Are there any spectroscopic data available for GD2 ganglioside?

A3: While spectroscopic data is not explicitly provided in the research papers, high-performance thin-layer chromatography (HPTLC) is commonly used for analyzing GD2 ganglioside and other gangliosides. [, ]

Q4: How do antibodies targeting GD2 ganglioside interact with their target?

A4: Anti-GD2 antibodies bind to the carbohydrate motif of GD2 ganglioside presented on the cell surface. This interaction is primarily driven by an extensive network of direct and water molecule-mediated hydrogen bonds. [, , ]

Q5: What are the downstream effects of anti-GD2 antibody binding?

A5: Antibody binding to GD2 ganglioside can lead to various downstream effects including:

- Antibody-dependent cellular cytotoxicity (ADCC): Antibodies engage immune cells, such as natural killer (NK) cells, to kill tumor cells. [, , ]

- Complement-dependent cytotoxicity (CDC): Antibodies activate the complement system, leading to the formation of membrane attack complexes that lyse tumor cells. [, , ]

- Direct cytotoxicity: Some anti-GD2 antibodies can induce apoptosis (programmed cell death) in tumor cells through mechanisms involving caspase activation and mitochondrial pathways. [, , ]

- Modulation of cell signaling: Anti-GD2 antibodies can affect intracellular signaling pathways, including those involving PI3K/Akt/mTOR, Aurora kinases, and focal adhesion kinase (FAK). [, , ]

Q6: What is the current clinical application of anti-GD2 ganglioside antibodies?

A6: Monoclonal antibodies targeting GD2 ganglioside are currently approved for treating high-risk neuroblastoma. [] Clinical trials are ongoing to assess their efficacy in other cancers, including melanoma and sarcoma. [, ]

Q7: What are the challenges associated with anti-GD2 antibody therapy?

A7: One challenge is the potential for dose-limiting toxicity due to GD2 ganglioside expression on normal cells, particularly in the peripheral nervous system. This can lead to pain and other side effects. [, , ] Another challenge is the development of resistance to anti-GD2 antibodies. [, ]

Q8: What are the strategies to overcome these challenges?

A8: Several strategies are being investigated:

- Developing antibodies specific to O-acetyl-GD2 ganglioside: These antibodies demonstrate potent anti-tumor activity without cross-reacting with GD2 on healthy peripheral nerve fibers, potentially reducing toxicity. [, ]

- Combining anti-GD2 antibodies with other therapies: This approach aims to enhance efficacy and overcome resistance. Examples include combining with chemotherapy, targeted therapies (e.g., aurora kinase inhibitors), cytokines (e.g., IL-2, GM-CSF), or immune checkpoint inhibitors. [, , ]

- Developing alternative immunotherapies targeting GD2 ganglioside: This includes CAR T-cell therapy, bispecific antibodies, and vaccines. [, , , ]

Q9: What is the role of peptide mimotopes in GD2 ganglioside research?

A9: Peptide mimotopes are short peptides that mimic the structure or function of GD2 ganglioside. They are being explored as potential vaccine candidates to elicit anti-tumor immune responses. [, ] Studies have shown that immunization with GD2 mimotopes can induce both humoral and cellular immune responses against GD2-expressing tumors. [, , ]

Q10: How does interferon-gamma affect GD2 ganglioside expression?

A10: Interferon-gamma has been shown to increase the surface expression of GD2 ganglioside on neuroblastoma cells, potentially enhancing their immunogenicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)